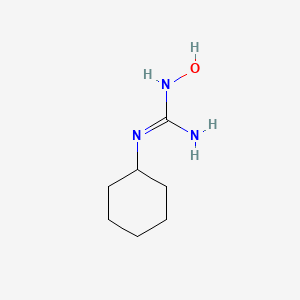
N''-Cyclohexyl-N-hydroxyguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-Cyclohexyl-N-hydroxyguanidine is a compound belonging to the class of organic compounds known as N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group. N’'-Cyclohexyl-N-hydroxyguanidine is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyclohexyl-N-hydroxyguanidine typically involves the reaction of cyclohexylamine with hydroxylamine. One common method involves the use of electrophilic nitrogen-rich functional groups with hydroxylamine under controlled conditions. For instance, the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield N’'-Cyclohexyl-N-hydroxyguanidine .
Industrial Production Methods
Industrial production of N’'-Cyclohexyl-N-hydroxyguanidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’'-Cyclohexyl-N-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of N-hydroxyguanidine compounds by peracids, which generates ureido products .
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents for N’'-Cyclohexyl-N-hydroxyguanidine. The reaction typically occurs in organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce N’'-Cyclohexyl-N-hydroxyguanidine to its corresponding amine.
Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of different substituted derivatives.
Major Products Formed
The major products formed from the oxidation of N’'-Cyclohexyl-N-hydroxyguanidine include ureido compounds, which are structurally similar to citrulline .
Aplicaciones Científicas De Investigación
N’'-Cyclohexyl-N-hydroxyguanidine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureido derivatives.
Industry: N’'-Cyclohexyl-N-hydroxyguanidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’'-Cyclohexyl-N-hydroxyguanidine involves its role as a nitric oxide donor. The compound undergoes enzymatic oxidation to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that result in vasodilation and other physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Isopropyl-N-hydroxyguanidine
- N-Butyl-N-hydroxyguanidine
- N-Hydroxycyclohexylamine
Uniqueness
N’'-Cyclohexyl-N-hydroxyguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65131-36-4 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-hydroxyguanidine |
InChI |
InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10) |
Clave InChI |
CGUDIGDUITVTEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
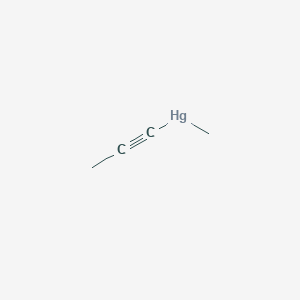


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
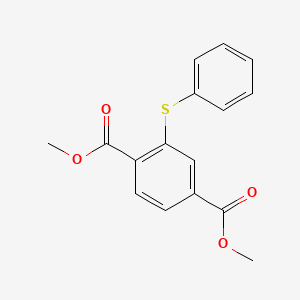

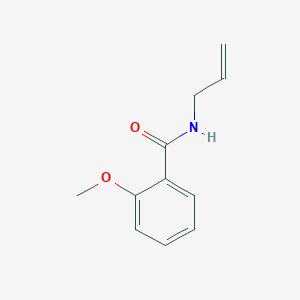
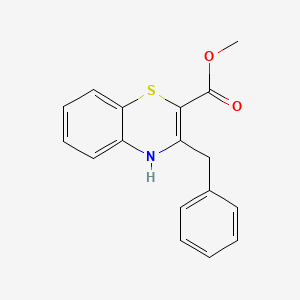
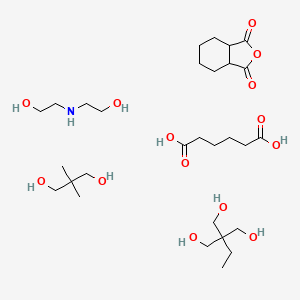

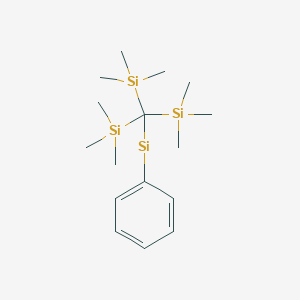
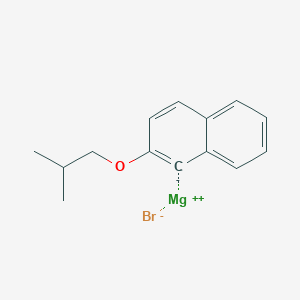
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
